

Physical and chemical properties of 2-Ethylphenylhydrazine hydrochloride

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Compound of Interest

Compound Name: 2-Ethylphenylhydrazine
hydrochloride

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Ethylphenylhydrazine Hydrochloride**

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Ethylphenylhydrazine hydrochloride** (CAS No: 19398-06-2, 58711-02-7). As a crucial intermediate in modern organic synthesis, particularly in the pharmaceutical industry for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac, a thorough understanding of its characteristics is paramount for researchers, process chemists, and quality control analysts.^{[1][2]} This document delineates its structural features, physicochemical parameters, spectroscopic profile, and chemical reactivity. Furthermore, it provides detailed, field-proven protocols for its characterization and safe handling, designed to ensure both scientific integrity and operational safety.

Core Molecular and Physical Properties

2-Ethylphenylhydrazine hydrochloride is the salt form of (2-ethylphenyl)hydrazine, a substitution that significantly enhances the compound's stability and handling characteristics.^[3] Unlike the free base, which is more susceptible to aerial oxidation, the hydrochloride salt is a more robust solid, making it the preferred form for storage and many synthetic applications.^{[3][5]}

From an application standpoint, the physical properties of a raw material dictate its suitability for specific reaction conditions and formulation processes. The crystalline nature and melting point are primary indicators of purity, while solubility dictates solvent selection for both synthesis and analysis.

Summary of Physicochemical Data

The fundamental physical and chemical identifiers for **2-Ethylphenylhydrazine hydrochloride** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	19398-06-2; 58711-02-7	[6]
Molecular Formula	C ₈ H ₁₃ ClN ₂	[7]
Molecular Weight	172.66 g/mol	[8]
Appearance	White to beige or light yellow crystalline powder	[7][8]
Melting Point	~178 °C (with decomposition)	[8][9]
Solubility	Soluble in water	[7]
Sensitivity	Hygroscopic	[7]
Storage	2-8°C, under inert atmosphere	[9]

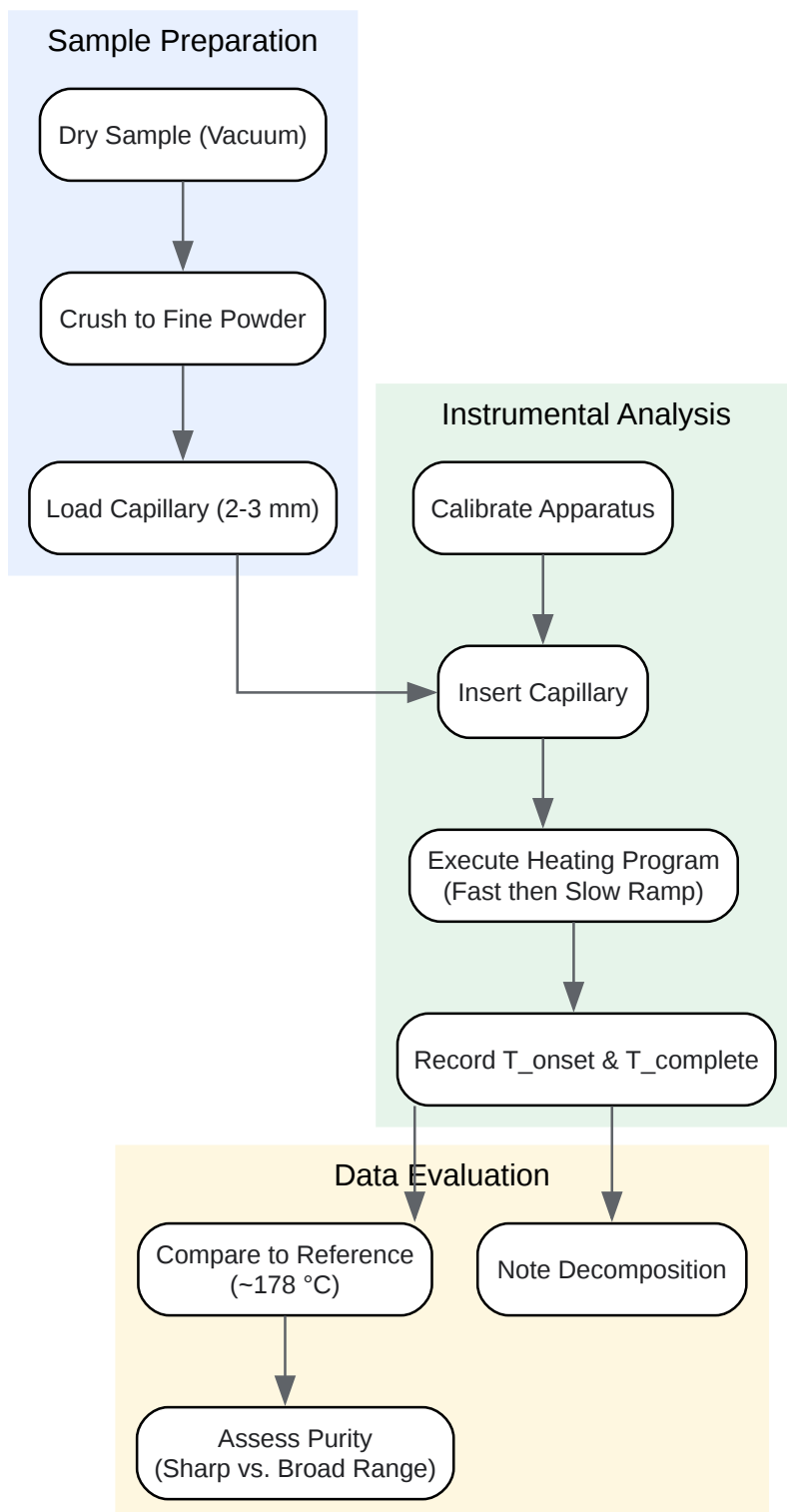
Experimental Protocol: Melting Point Determination

Causality: The melting point is a critical quality attribute. A sharp, well-defined melting range is indicative of high purity. A broad melting range (>2 °C) or a melting point significantly lower than the reference value often suggests the presence of impurities or residual solvents, which can have detrimental effects on subsequent reaction yields and impurity profiles. The decomposition observation is key; it indicates thermal instability at the melting point.

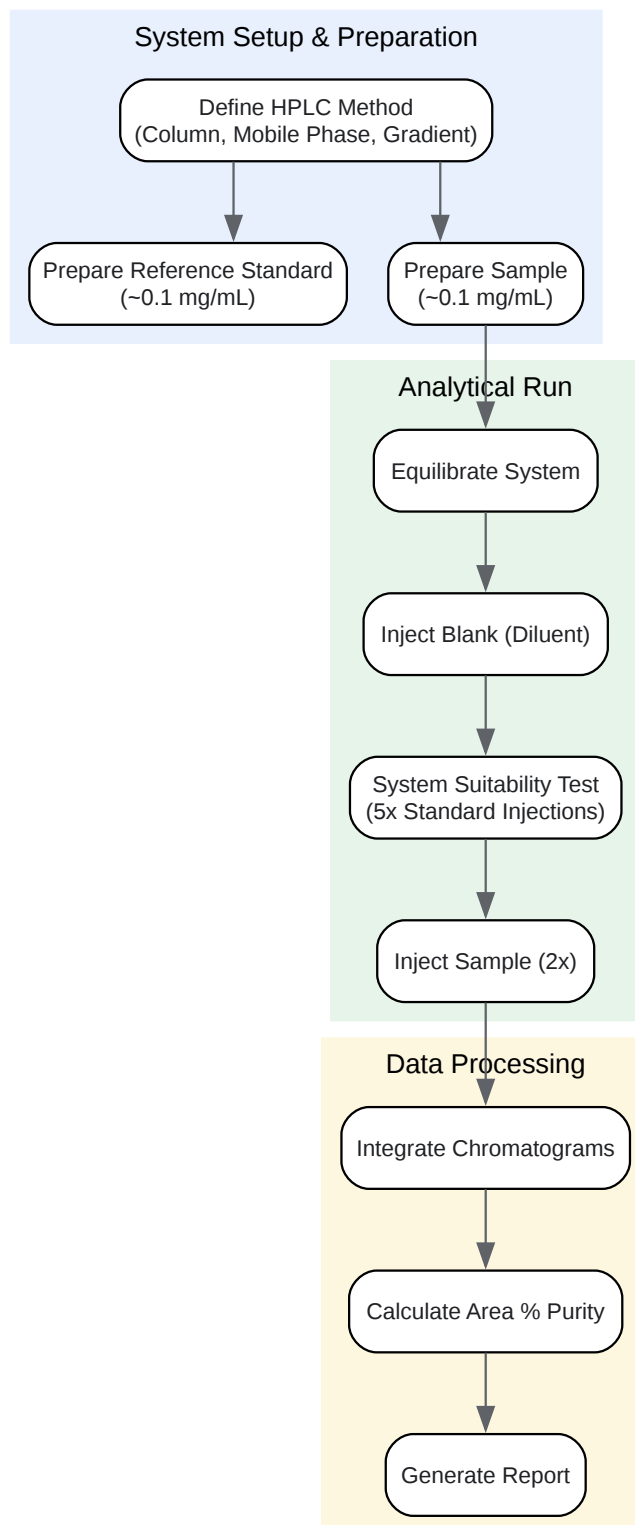
Methodology:

- **Sample Preparation:** Ensure the sample is thoroughly dried under vacuum to remove any residual moisture, as its hygroscopic nature can depress the melting point.^[7] Gently crush a small amount of the crystalline powder into a fine dust.
- **Capillary Loading:** Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.
- **Instrumentation:** Place the loaded capillary into a calibrated digital melting point apparatus.
- **Heating Profile:**
 - Set a rapid heating ramp (10-15 °C/min) to approach the expected melting point (e.g., to ~165 °C).
 - Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium. This slow rate is crucial for accurately observing the onset of melting and the completion of the liquid phase transition.
- **Observation:** Record the temperature at which the first drop of liquid is observed (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Note any color changes or gas evolution, which confirms decomposition.

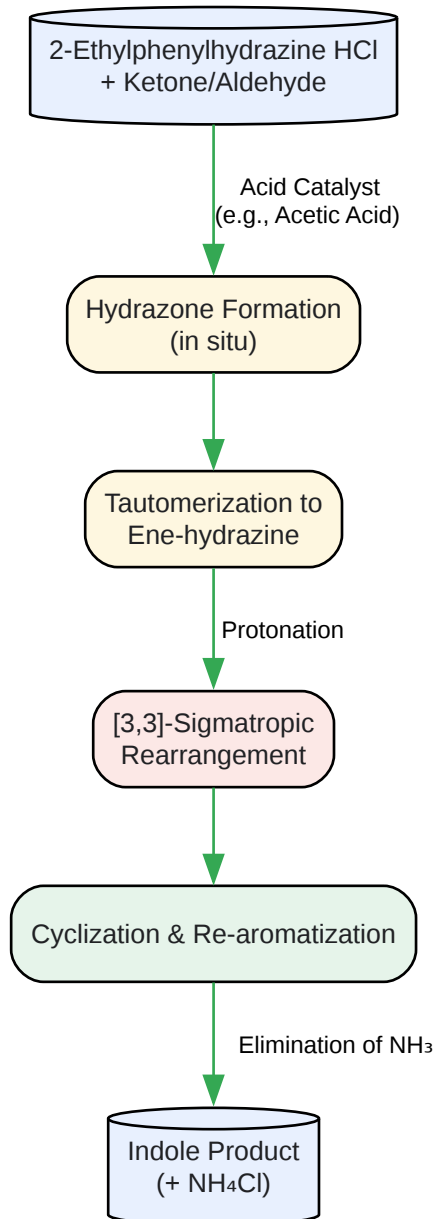
Workflow: Purity Assessment via Melting Point



HPLC Purity Analysis Workflow



Core Mechanism: Fischer Indole Synthesis



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